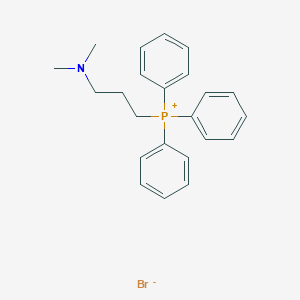
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane, also known as OTS, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. OTS is a member of the family of cage compounds, which are characterized by their unique structure consisting of a central cavity surrounded by a cage-like framework of silicon and oxygen atoms.
Mécanisme D'action
The mechanism of action of 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane is not fully understood, but it is believed to involve the formation of stable complexes with various molecules, such as drugs, proteins, and enzymes. These complexes can then be transported to specific target sites, where they can be released and exert their desired effects.
Biochemical and Physiological Effects
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane has been shown to have minimal toxicity and is generally considered to be biocompatible. However, its biochemical and physiological effects are still being investigated. In one study, 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane was found to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent. In another study, 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane was shown to enhance the activity of certain enzymes, indicating its potential as a catalyst.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane has several advantages for use in lab experiments, including its ease of synthesis, stability, and biocompatibility. However, it also has some limitations, such as its relatively high cost and limited solubility in certain solvents.
Orientations Futures
There are several potential future directions for research on 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane, including:
1. Further investigation of its anticancer properties and potential as a cancer treatment.
2. Development of novel drug delivery systems using 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane as a building block.
3. Investigation of its potential as a catalyst for various chemical reactions.
4. Development of new materials using 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane as a building block, with unique properties such as high thermal stability and mechanical strength.
5. Investigation of its potential as a biosensor for the detection of various molecules, such as proteins and enzymes.
6. Investigation of its potential as a template for the synthesis of novel organic-inorganic hybrid materials.
7. Further investigation of its mechanism of action and interactions with various molecules.
Conclusion
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its unique structure and biocompatibility make it a promising candidate for drug delivery, catalysis, and materials science. Further research is needed to fully understand its mechanism of action and potential applications in these fields.
Méthodes De Synthèse
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane can be synthesized using a variety of methods, including the reaction of tetramethyldisiloxane with ethylene oxide in the presence of a catalyst, or the reaction of tetramethyldisiloxane with ethylene oxide and a silanol catalyst. The resulting product is a colorless liquid that can be purified using distillation or chromatography.
Applications De Recherche Scientifique
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane has been extensively studied for its potential applications in various scientific fields, including materials science, drug delivery, and catalysis. In materials science, 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane has been used as a building block for the synthesis of novel organic-inorganic hybrid materials with unique properties, such as high thermal stability, mechanical strength, and optical transparency. In drug delivery, 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane has been investigated for its ability to encapsulate and deliver drugs to specific target sites, such as cancer cells. In catalysis, 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane has been used as a catalyst for various chemical reactions, including the oxidation of alcohols and the formation of carbon-carbon bonds.
Propriétés
Numéro CAS |
18547-30-3 |
|---|---|
Nom du produit |
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane |
Formule moléculaire |
C16H42O3Si4 |
Poids moléculaire |
394.8 g/mol |
Nom IUPAC |
[dimethyl(3-trimethylsilyloxypropyl)silyl]oxy-dimethyl-(3-trimethylsilyloxypropyl)silane |
InChI |
InChI=1S/C16H42O3Si4/c1-20(2,3)17-13-11-15-22(7,8)19-23(9,10)16-12-14-18-21(4,5)6/h11-16H2,1-10H3 |
Clé InChI |
DMXGWDSHFINJOU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCC[Si](C)(C)O[Si](C)(C)CCCO[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)OCCC[Si](C)(C)O[Si](C)(C)CCCO[Si](C)(C)C |
Autres numéros CAS |
18547-30-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




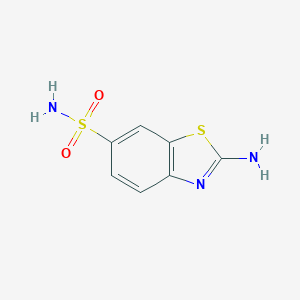


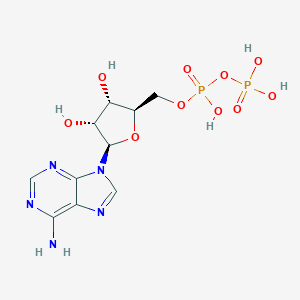
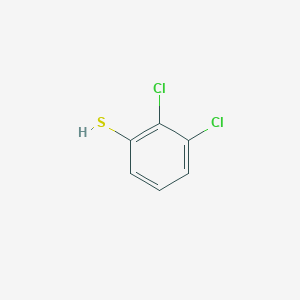
![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)
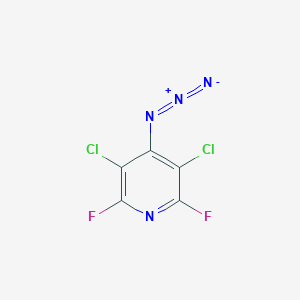

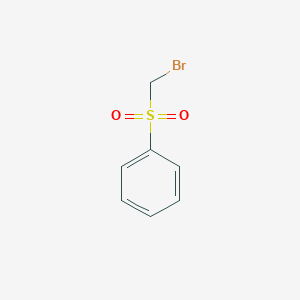
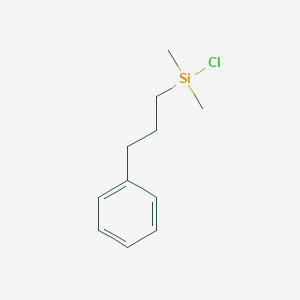
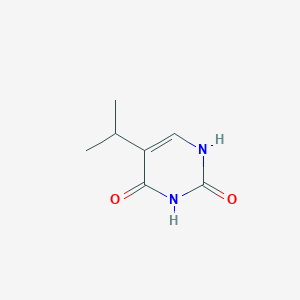
![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)
